![molecular formula C23H19ClN2O3 B2615243 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922060-71-7](/img/structure/B2615243.png)
2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicide
This compound is a triazole fungicide . It is used as a highly effective fungicide for the treatment of seeds or foliar spray of important economic crops . Due to its strong systemic properties, it can kill pathogens attached to the surface of seeds and also transmit to the top within the crop to kill pathogens inside the crop .
Seed Treatment
The compound is used for seed treatment of important economic crops . It can kill pathogens attached to the surface of seeds and also transmit to the top within the crop to kill pathogens inside the crop .
Foliar Spray
It is used as a foliar spray to kill pathogens on the surface of stems and leaves . It can also transmit upwards within the crop to kill pathogens inside the crop .
Control of Rust Diseases
The compound is effective in controlling various rust diseases in cereal crops .
Control of Powdery Mildew
It is also effective in controlling powdery mildew caused by various fungi .
Control of Black Spike Disease
The compound is used to control black spike disease in cereal crops .
Inhibition of Demethylation of Sterols
The mechanism of action of this fungicide is the inhibition of demethylation of sterols in the pathogen . This prevents the formation of the cell membrane of the pathogen, thereby killing the pathogen .
Synthesis Research
There has been extensive research into the synthesis of this compound . Most of these start with para-chloroacetaldehyde as the starting material and involve condensation of aldehydes and ketones, catalytic hydrogenation, epoxidation reactions, and addition reactions to prepare the compound .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-3-9-21-19(11-14)26(2)23(28)18-13-17(8-10-20(18)29-21)25-22(27)12-15-4-6-16(24)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQKJKQWKSBIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide |
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